

An In-depth Technical Guide to the Physical Properties of Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tri-p-tolylphosphine*

Cat. No.: B094635

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylphosphine, systematically named tris(4-methylphenyl)phosphine, is an organophosphorus compound with the chemical formula $P(C_6H_4CH_3)_3$. It is a triphenylphosphine derivative with methyl groups at the para positions of the three phenyl rings. This substitution pattern imparts specific steric and electronic properties, making it a highly effective and widely utilized ligand in organometallic chemistry and homogeneous catalysis.

For professionals in drug development and organic synthesis, **tri-p-tolylphosphine** is a crucial component in transition metal-catalyzed cross-coupling reactions. Its role as a ligand is to stabilize the metal center, typically palladium, and modulate its reactivity and selectivity, thereby facilitating the efficient formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecular architectures. This guide provides a detailed overview of its physical properties, methods for their determination, and its functional role in catalysis.

Physical and Chemical Properties

Tri-p-tolylphosphine presents as a solid at room temperature. It is generally described as a white to off-white or light yellow crystalline powder.^{[1][2][3]} It is insoluble in water but soluble in various organic solvents.^{[4][5][6]} The compound is noted to be sensitive to air and should be handled and stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide.^{[1][5]}

Data Summary

The key quantitative physical and chemical properties of **tri-p-tolylphosphine** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₁ P	[1][5][7]
Molecular Weight	304.37 g/mol	[1][5][7]
Melting Point	144 - 148 °C	[1][2][4][5][8]
147 - 150 °C	[7]	
Appearance	White to off-white crystalline solid	[3][7]
Solubility	Insoluble in water	[1][4][5]
CAS Number	1038-95-5	[7]

Note: A single source reported a melting point of 77-79°C; however, the value of 144-148°C is more widely cited in chemical literature and supplier specifications.[6]

Experimental Protocols

The determination of a compound's melting point is a fundamental technique for identification and purity assessment. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas a broad melting range suggests the presence of impurities.[6][9]

Determination of Melting Point via Capillary Method

This protocol describes the standard procedure for measuring the melting point of a crystalline solid like **tri-p-tolylphosphine** using a modern melting point apparatus.[5][9]

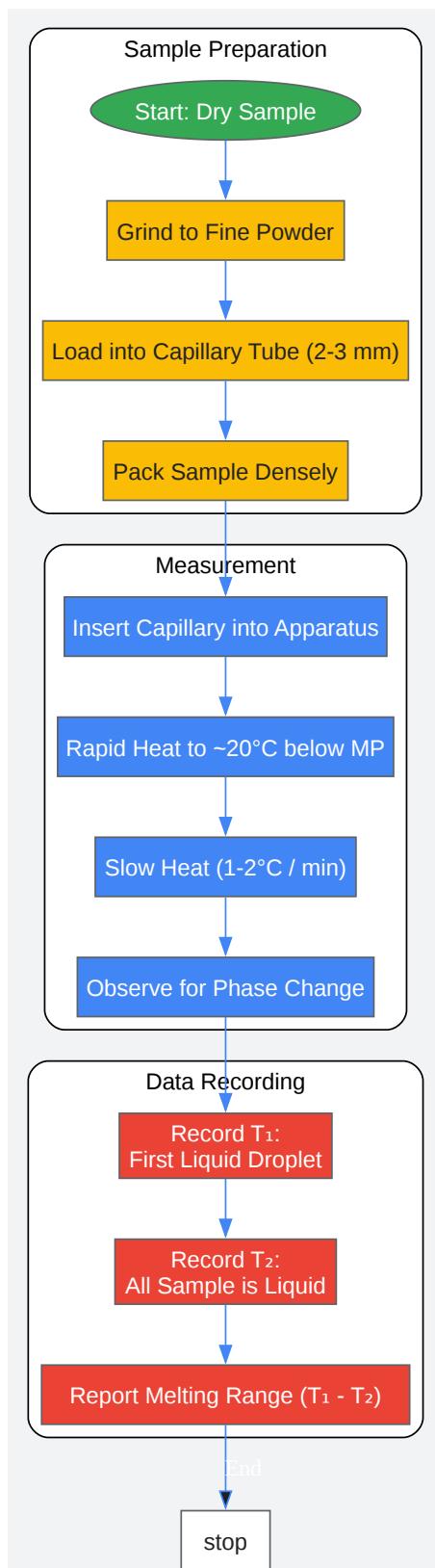
Materials:

- **Tri-p-tolylphosphine** sample
- Mortar and pestle

- Melting point capillary tubes (one end sealed)
- Melting point apparatus with temperature control and viewing lens

Procedure:

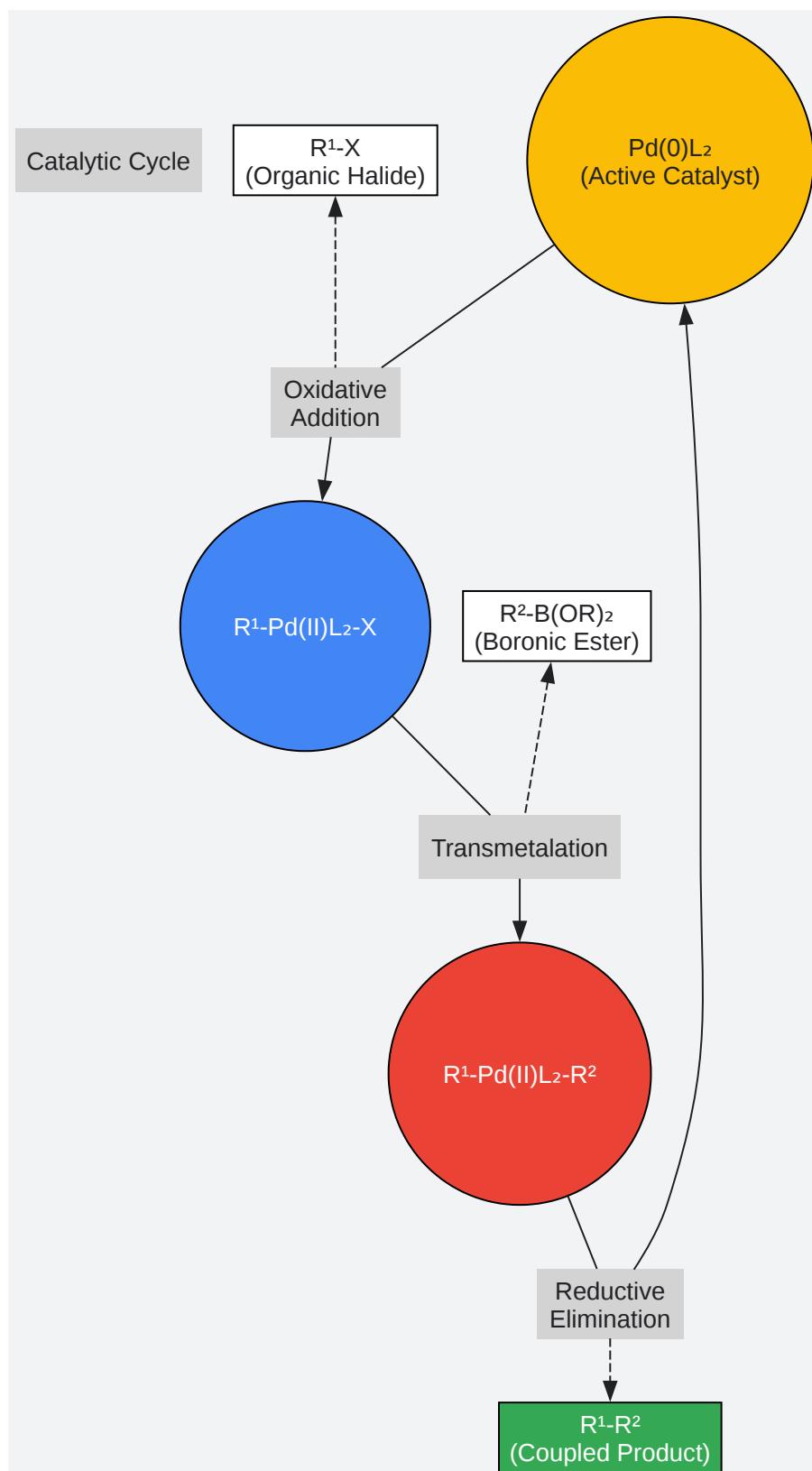
- Sample Preparation:
 - Ensure the **tri-p-tolylphosphine** sample is completely dry.
 - Place a small amount of the sample into a clean mortar.
 - Gently grind the crystalline solid into a fine, uniform powder. This ensures efficient and even heat transfer.[3][10]
- Loading the Capillary Tube:
 - Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.
 - To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample.[2]
 - Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[2][8]
- Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]
 - If the approximate melting point is known (approx. 146°C), set the apparatus to heat rapidly to about 20°C below this temperature (i.e., to ~126°C).[2][3]


- Once the temperature is within 20°C of the expected melting point, reduce the heating rate significantly to 1-2°C per minute.[5][9] A slow heating rate is critical for an accurate determination.
- Observe the sample continuously through the viewing lens.
- Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
- Continue observing and record the temperature at which the last solid crystal disappears, and the entire sample is a clear liquid. This is the end of the melting range.[1]

- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container. Never re-melt a sample, as its crystalline structure may have changed.[5]

Visualizations

Experimental Workflow: Melting Point Determination


The following diagram illustrates the sequential workflow for the experimental determination of the melting point of **tri-p-tolylphosphine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Logical Relationship: Role in Catalysis

Tri-p-tolylphosphine (L) is not a therapeutic agent itself but is critical for synthesizing them. It functions as a ligand in palladium-catalyzed cross-coupling reactions. The diagram below shows its role in a generalized Suzuki-Miyaura cross-coupling catalytic cycle, a reaction frequently used in drug development.

[Click to download full resolution via product page](#)

Caption: Role of Phosphine Ligand (L) in Catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nsmn1.uh.edu [nsmn1.uh.edu]
- 4. allhdi.com [allhdi.com]
- 5. westlab.com [westlab.com]
- 6. sserv.org.uk [sserv.org.uk]
- 7. Tri-p-tolylphosphine | 1038-95-5 | Benchchem [benchchem.com]
- 8. edisco.it [edisco.it]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tri-p-tolylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094635#physical-appearance-and-melting-point-of-tri-p-tolylphosphine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com